molecular formula C7H8O3 B106842 3-Methoxy-2-methyl-4H-pyran-4-one CAS No. 4780-14-7

3-Methoxy-2-methyl-4H-pyran-4-one

Cat. No. B106842
CAS RN: 4780-14-7
M. Wt: 140.14 g/mol
InChI Key: NGGPLHHTRNJSDT-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-4H-pyran-4-one is a chemical compound that is part of the 4H-pyran family, a group of heterocyclic organic compounds. While the specific compound is not directly studied in the provided papers, related derivatives and structural analogs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 3-Methoxy-2-methyl-4H-pyran-4-one.

Synthesis Analysis

The synthesis of related pyran derivatives often involves reactions under specific conditions such as microwave irradiation, which has been shown to be an effective method for synthesizing pyridine and 4H-pyran derivatives from bisarylidenecyclohexanone and malononitrile . Additionally, the reaction of ethyl β-bromo-β-methoxycrotonate with carbonyl compounds has been used to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones, indicating that substitution at the methoxy position is a viable synthetic route .

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the molecular and crystal structure of pyran derivatives. For instance, methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate was characterized by XRD, revealing its triclinic space group and molecular geometry . This suggests that similar structural analyses could be applied to 3-Methoxy-2-methyl-4H-pyran-4-one to determine its precise conformation.

Chemical Reactions Analysis

Pyran derivatives undergo various chemical reactions, including addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized piperidones . The reactivity of these compounds towards different reagents can lead to a diverse range of products, indicating that 3-Methoxy-2-methyl-4H-pyran-4-one could also participate in such reactions, potentially yielding novel organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives can be deduced from experimental and theoretical investigations. For example, the molecular geometry, vibrational frequencies, and thermodynamic properties of a furo[3,2-c]pyran derivative were studied using various computational methods, providing insights into its stability and reactivity . Similarly, the crystal structure of a 4-methoxyphenoxy derivative revealed weak intermolecular hydrogen bonding, which could influence the compound's solubility and melting point .

Scientific Research Applications

Synthesis and Chemical Properties

3-Methoxy-2-methyl-4H-pyran-4-one, also known as methyl maltol, has been studied for its various synthetic applications and chemical properties. Research has shown that methyl maltol and its derivatives undergo various chemical reactions that are significant in organic synthesis. For instance, a study explored the fragmentation mechanisms and mass spectra of methyl maltol and related compounds, which is crucial for understanding their chemical behavior and potential applications in synthesis (McGillivray & Poulton, 1978)(McGillivray & Poulton, 1978).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives of 3-Methoxy-2-methyl-4H-pyran-4-one. For example, compounds synthesized from similar pyranones demonstrated significant antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Banoji et al., 2022)(Banoji et al., 2022).

Larvicidal Potential

The compound's larvicidal potential has been explored in a study where 3-hydroxy-2-methyl-4H-pyran-4-one, a derivative, showed effectiveness against mosquito larvae. This suggests its potential use in vector control strategies (Ali & Venugopalan, 2019)(Ali & Venugopalan, 2019).

Applications in Organic Light-Emitting Diodes (OLEDs)

Research has also been conducted on the use of methyl maltol derivatives in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). A study demonstrated the synthesis of red dopants for OLEDs using 4H-pyran derivatives, indicating the potential of methyl maltol derivatives in the creation of efficient and high-performance OLEDs (Yang et al., 2007)(Yang et al., 2007).

properties

IUPAC Name

3-methoxy-2-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5-7(9-2)6(8)3-4-10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGPLHHTRNJSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343137
Record name 3-Methoxy-2-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methyl-4H-pyran-4-one

CAS RN

4780-14-7
Record name 3-Methoxy-2-methyl-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4780-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-methyl-4H-pyran-4-one
Source EPA DSSTox
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Record name 4H-Pyran-4-one, 3-methoxy-2-methyl
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Synthesis routes and methods

Procedure details

Dimethylsulphate (3.8 ml, 5.05 g, 0.04 mmol) was added to a solution of maltol (5.0 g, 0.04 mmol) in 10% aqueous potassium hydroxide (22.5 ml). After stirring for 5h the reaction mixture was extracted into CH2Cl2 (x3). The organic extract was dried (MgSO4) and concentrated under reduced pressure. The residue was chromatographed on silica gel 60 eluting with 60% ethyl acetate in hexane to give the title compound (2.06 g, 37%) as a pale yellow oil; νmax (film) 3080, 1620, and 1580 cm-1 ; δH (CDCl3) 2.3 (3H, s), 3.8 (3H, s), 6.3 (1H, d, J 6 Hz), 7.6 (1H, d, J 6 Hz).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
DL McGillivray, GA Poulton - Organic Mass Spectrometry, 1978 - Wiley Online Library
The mass spectra of methyl maltol (3‐methoxy‐2‐methyl‐4H‐pyran‐4‐one) and methylallomaltol (5‐methoxy‐2‐methyl‐4H‐pyran‐4‐one) and a number of deuterium labelled …
BE Fisher, JE Hodge - The Journal of Organic Chemistry, 1964 - ACS Publications
… 3-hydroxy-2-methyl-4-(lH)pyridone that was obtained by ammonolysis of maltol O-methyl ether (3-methoxy-2-methyl-4H-pyran-4-one) to 3-methoxy-2-methyl-4-(lH)-pyridone, followed …
Number of citations: 75 pubs.acs.org
F Maglangit, K Kyeremeh, H Deng - Natural Product Research, 2023 - Taylor & Francis
… Through detailed mass spectrometric and spectroscopic analyses, and comparison with literature data, their structures were deduced as 3-methoxy-2-methyl-4H-pyran-4-one (1), …
Number of citations: 3 www.tandfonline.com
ES Waight - 1978 - Wiley Online Library
… mechanisms of methyl maltol (3-methoxy-2-methyl-4H-pyran-4-one) and methyl allomaltol (5… mechanisms of methyl maltol (3-methoxy-2-methyl-4H-pyran-4-one) and methyl allomaltol (5…
Number of citations: 2 onlinelibrary.wiley.com
S Fusi, G Di Florio, N Margiotta, A Barbanente… - Inorganica Chimica …, 2022 - Elsevier
… The 3-methoxy-2-methyl-4H-pyran-4-one (MeO-Malt) was incorporated into the structure of 1H-1,2,3-triazole-4-carboxylate via click chemistry. The new ligand methyl-1-((3-methoxy-4-…
Number of citations: 1 www.sciencedirect.com
N Nunomura, M Sasaki… - Agricultural and Biological …, 1980 - academic.oup.com
… B ) 3-Methoxy-2-methyl-4H-pyran-4-one, which is one of the major components, was isolated from shoyu and its UV, IR, PMR and MS spectra were obtained. The representative values …
Number of citations: 86 academic.oup.com
N Nunomura, M Sasaki… - Agricultural and biological …, 1984 - academic.oup.com
… )-l-proapnol, 2-phenylethanol, 3methoxy-2-methyl-4H-pyran-4-one and 1-(2pyrroryl)-I-… and contained a large quantity of 3-methoxy2-methyl-4H-pyran-4-one, which was odorless. …
Number of citations: 39 academic.oup.com
S Fakih, M Podinovskaia, X Kong… - Journal of medicinal …, 2008 - ACS Publications
Iron-sensitive fluorescent chemosensors in combination with digital fluorescence spectroscopy have led to the identification of a distinct subcellular compartmentation of intracellular …
Number of citations: 126 pubs.acs.org
JR Holum, D Jorenby, P Mattison - The Journal of Organic …, 1964 - ACS Publications
Under varying conditions, solvolysis of a,-dibromo ketone is shown to lead to a 2, 7-dioxabicyclo [2.2. 1]-heptane system, in addition to other products including a bromohydrin and a …
Number of citations: 5 pubs.acs.org
T Zhou, XL Kong, ZD Liu, DY Liu, RC Hider - Biomacromolecules, 2008 - ACS Publications
Iron overload is a critical clinical problem that can be prevented by the use of iron-specific chelating agents. An alternative method of relieving iron overload is to reduce the efficiency of …
Number of citations: 48 pubs.acs.org

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